2-Methylpropyl naphthalene-1-carboxylate
Description
Properties
CAS No. |
32461-86-2 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-methylpropyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-11(2)10-17-15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3 |
InChI Key |
ZMNJWSHRBLQOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Naphthalene-1-carboxylic acid+2-MethylpropanolH2SO42-Methylpropyl naphthalene-1-carboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 2-Methylpropyl naphthalene-1-methanol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Naphthalene-1-carboxylic acid
Reduction: 2-Methylpropyl naphthalene-1-methanol
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-Methylpropyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic esters with biological systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release naphthalene-1-carboxylic acid and 2-methylpropanol, which can then participate in various biochemical processes. The aromatic ring of the compound can also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Key Structural Features of Naphthalene Derivatives
| Compound | Substituents | Functional Groups |
|---|---|---|
| 2-Methylpropyl naphthalene-1-carboxylate | 1-carboxylate ester, 2-methylpropyl | Ester, branched alkyl chain |
| Naphthalene | Unsubstituted | Aromatic hydrocarbon |
| 1-Methylnaphthalene | Methyl group at 1-position | Alkyl-substituted PAH |
| 2-Methylnaphthalene | Methyl group at 2-position | Alkyl-substituted PAH |
| Ethyl naphthalene-1-carboxylate | 1-carboxylate ester, ethyl chain | Ester, linear alkyl chain |
For instance, naphthalene has a water solubility of ~30 mg/L, while methylnaphthalenes (e.g., 1-methylnaphthalene: ~25 mg/L) show reduced solubility due to hydrophobic methyl groups . The ester group may enhance solubility in polar solvents but reduce volatility compared to unsubstituted naphthalenes.
Toxicological Profiles
Table 2: Comparative Toxicity Data (Animal Studies)
| Compound | LD₅₀ (Oral, Rat) | Key Health Effects |
|---|---|---|
| Naphthalene | 490 mg/kg | Hemolytic anemia, cataracts |
| 1-Methylnaphthalene | 1,200 mg/kg | Respiratory irritation, liver damage |
| 2-Methylnaphthalene | 1,500 mg/kg | Renal toxicity, neurotoxicity |
| This compound* | Not available | Predicted: Hepatic metabolism to naphthalene derivatives |
*Note: Direct toxicity data for this compound are scarce. Its ester group may undergo hydrolysis to release naphthalene-1-carboxylic acid and isobutanol, both of which have established toxicological profiles. Naphthalene derivatives are associated with carcinogenicity (Group 2B by IARC) and oxidative stress in mammalian systems .
Environmental Behavior
Table 3: Environmental Persistence and Degradation
| Compound | Half-life (Soil) | Bioaccumulation Factor (BCF) |
|---|---|---|
| Naphthalene | 10–30 days | 50–200 |
| 1-Methylnaphthalene | 20–50 days | 100–300 |
| 2-Methylnaphthalene | 30–60 days | 150–400 |
| This compound* | Estimated: 40–80 days | Predicted: 200–500 |
However, ester hydrolysis in aquatic environments could mitigate long-term persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
